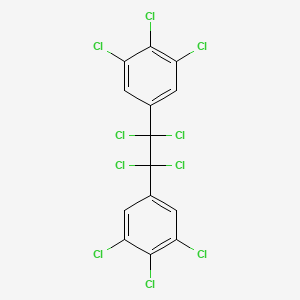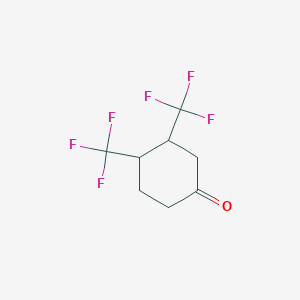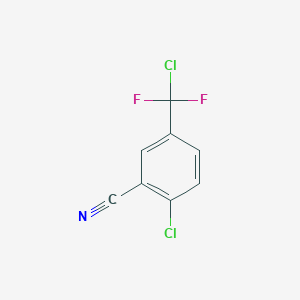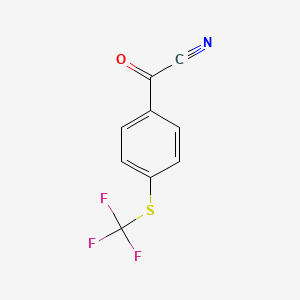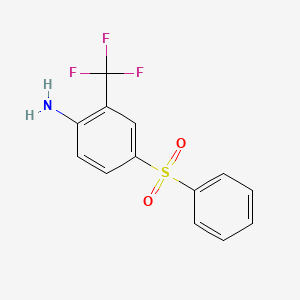
4-(Phenylsulfonyl)-2-trifluoromethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Phenylsulfonyl)-2-trifluoromethylaniline, also known as 4-PSTFA, is an aniline derivative with a wide range of applications in scientific research. It is a colorless, odorless, and water-soluble compound that is used in various biochemical and physiological experiments. 4-PSTFA has been studied extensively in the fields of biochemistry, pharmacology, and toxicology. Its unique chemical structure and properties make it an ideal choice for a variety of laboratory experiments.
Scientific Research Applications
4-(Phenylsulfonyl)-2-trifluoromethylaniline has a wide range of applications in scientific research. It is used in various biochemical and physiological experiments, including those related to enzyme kinetics, protein structure and function, and cell signaling pathways. It has also been used to study the effects of drugs on the body, as well as the mechanisms of drug action. Additionally, this compound has been used to study the pharmacokinetics of drugs and to develop targeted drug delivery systems.
Mechanism of Action
The mechanism of action of 4-(Phenylsulfonyl)-2-trifluoromethylaniline is not fully understood. However, it is believed that the compound binds to specific proteins in the body, which then triggers a series of biochemical reactions. These reactions are then responsible for the observed effects of the compound.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of prostaglandins and leukotrienes. It has also been shown to inhibit the activity of certain ion channels, such as the voltage-gated potassium channel and the voltage-gated calcium channel. Additionally, this compound has been shown to modulate the activity of certain neurotransmitters and to have anti-inflammatory and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
4-(Phenylsulfonyl)-2-trifluoromethylaniline has several advantages for laboratory experiments. It is water-soluble and has a low toxicity, making it safe to use in experiments. Additionally, it is relatively inexpensive and can be easily synthesized in the laboratory. However, it is important to note that this compound is a relatively new compound and its effects are not yet fully understood. Therefore, it is important to be cautious when using this compound in experiments.
Future Directions
There are a number of potential future directions for 4-(Phenylsulfonyl)-2-trifluoromethylaniline research. These include further studies into the compound’s mechanism of action, its effects on various biochemical and physiological processes, and its potential applications in drug development and delivery. Additionally, further research into the compound’s safety and toxicity profile is needed. Finally, further research into the compound’s potential therapeutic applications is warranted.
Synthesis Methods
4-(Phenylsulfonyl)-2-trifluoromethylaniline can be synthesized through a three-step reaction. The first step involves reacting 4-bromophenylsulfonyl chloride with 2-trifluoromethylaniline in the presence of a base, such as potassium hydroxide. The second step involves the formation of a sulfonamide by reacting the product of the first step with a secondary amine, such as 2-aminoethanol. The third and final step involves the hydrolysis of the sulfonamide to form this compound.
properties
IUPAC Name |
4-(benzenesulfonyl)-2-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2S/c14-13(15,16)11-8-10(6-7-12(11)17)20(18,19)9-4-2-1-3-5-9/h1-8H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIHQIFFEFWOIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



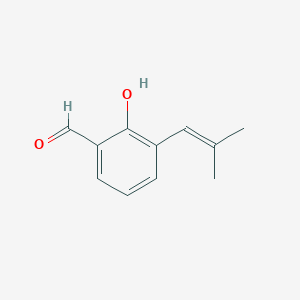



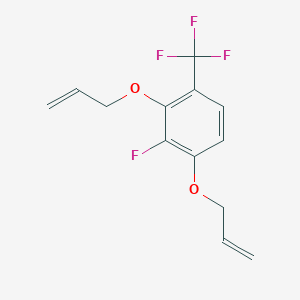
![2-[(1,1,2,3,3,3-Hexafluoropropyl)thio]benzaldehyde](/img/structure/B6311082.png)
![4-[3,'5'-Bis(trifluoromethyl)phenoxy]phthalonitrile](/img/structure/B6311092.png)
